molecular formula C16H17N3O3 B2653751 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894005-57-3

1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No. B2653751
CAS RN: 894005-57-3
M. Wt: 299.33
InChI Key: UTGRXSUDCBLYJN-UHFFFAOYSA-N
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Description

“1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea” is a complex organic compound that contains a furan ring, a phenyl ring, a pyrrolidine ring, and a urea group. It belongs to the class of compounds known as alkylaminophenols .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized using the Petasis reaction . This reaction is a multi-component reaction that involves the reaction of an amine, a boronic acid, and a carbonyl compound to form a new carbon-carbon bond.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, UV, and NMR . Computational spectral studies can also be used to support the structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted using quantum chemical calculations . These calculations can provide information about properties such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths .

Scientific Research Applications

Synthesis and Bioactivity

1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea has been synthesized through the coupling of purified furfural with urea. This compound exhibits significant bioactivity against various pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, demonstrating its potential in medicinal applications. Its broad spectrum of activity against these pathogens suggests its potential for development into novel drugs (Donlawson et al., 2020).

Chemical Synthesis via Biomass-Based Furfural

The synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea from biomass-based furfural highlights an eco-friendly approach to creating valuable chemicals. This synthesis route not only improves yield but also provides a clear structural confirmation, underlining the environmental and economic benefits of utilizing renewable resources in chemical synthesis (Orie et al., 2018).

Novel Compound Synthesis for Pharmaceutical Use

The synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, a novel compound derived from the same chemical family, has been reported. This compound, along with its intermediates, has potential applications in the pharmaceutical and chemical industries, further expanding the utility of this chemical class in creating new drugs and materials (Orie et al., 2019).

Antimicrobial Activity and Drug Development

The antimicrobial activity of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane against Escherichia coli, Salmonella typhi, and Bacillus subtilis has been documented. Its selective bioactivity underscores the potential of furfural derivatives in the development of new antimicrobial agents, supporting the exploration of this chemical space for novel therapeutic options (Don-lawson et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its specific biological activity. Alkylaminophenols have been used frequently in cancer treatment , so it’s possible that this compound could have similar applications.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-8,12H,9-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGRXSUDCBLYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

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